

chemical structure and properties of Ambruticin

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Compound Name: Ambruticin

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An In-depth Technical Guide to **Ambruticin**: Chemical Structure and Properties

Introduction

Ambruticin is a family of polyketide natural products first isolated from the myxobacterium *Sorangium cellulosum*.^{[1][2][3][4]} These compounds have garnered significant interest within the scientific community due to their potent antifungal activity against a range of human pathogens, including *Coccidioides immitis*, *Histoplasma capsulatum*, and *Blastomyces dermatitidis*.^{[1][5][6]} Structurally, **ambruticins** are characterized by a unique architecture featuring a tetrahydropyran (THP) ring, a dihydropyran (DHP) ring, and a hydrocarbon linker that incorporates an unusual trisubstituted cyclopropyl group.^{[1][3][4][7]} Their promising biological activity and low toxicity in murine models make them attractive candidates for the development of new antifungal therapeutics.^{[1][8][9]}

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and mechanism of action of **ambruticin**, with a focus on providing detailed technical information for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The **ambruticin** family includes several congeners, with **ambruticin S** being one of the most studied. The core structure consists of two oxygen heterocycles linked by a divinylcyclopropane chain.^[7] The IUPAC name for **ambruticin** is (8E)-3,7-Anhydro-2,4,8,9-tetradexoxy-9-((1S,2S,3R)-2-((1E,3R,4E)-5-((2R,6R)-6-ethyl-3,6-dihydro-5-methyl-2H-pyran-2-yl)-3-methyl-1,4-hexadien-1-yl)-3-methylcyclopropyl)-L-gluco-non-8-enonic acid.^[2]

Key structural features include the tetrahydropyran and dihydropyran rings, which are crucial for its biological activity.[\[1\]](#)[\[3\]](#)[\[4\]](#) Variations among different **ambruticin** congeners, such as **ambruticin** S, VS, and the biosynthetic intermediate **ambruticin** J, primarily occur at the C5 position of the pyran ring system.[\[1\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Data

Quantitative data for **ambruticin** is summarized in the table below. These properties are essential for understanding its behavior in biological systems and for formulation development.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₄₂ O ₆	[2]
Molecular Weight	474.6 g/mol	[2]
IUPAC Name	2-[(2S,4S,5R,6S)-6-[(E)-2-[(1S,2S,3R)-2-[(1E,3R,4E)-5-[(2R,6R)-6-ethyl-5-methyl-3,6-dihydro-2H-pyran-2-yl]-3-methylhexa-1,4-dienyl]-3-methylcyclopropyl]ethenyl]-4,5-dihydroxyoxan-2-yl]acetic acid	[2]
CAS Number	58857-02-6	[2]
XLogP3 (Computed)	3.6	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	6	[2]

Biological Properties and Antifungal Activity

Ambruticin exhibits potent antifungal activity, particularly against dimorphic fungal pathogens.[\[5\]](#) Its efficacy has been demonstrated in both in vitro and in vivo models.[\[8\]](#) The mechanism of action, detailed in the following section, is distinct from many existing antifungal agents, making it a valuable candidate for overcoming drug resistance.

Antifungal Spectrum and Potency

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the in vitro activity of **ambruticin** against various fungal species.

Fungal Species	MIC (µg/mL)	Reference
Hansenula anomala	0.05	[10],[11]
Coccidioides immitis	Favorable with Amphotericin B & Miconazole	[5]
Histoplasma capsulatum	Favorable with Amphotericin B & Miconazole	[5]
Blastomyces dermatitidis	Favorable with Amphotericin B & Miconazole	[5]
Aspergillus fumigatus	Favorable with Amphotericin B & Miconazole	[5]
Candida species	Unfavorable vs. Amphotericin B & 5-Fluorocytosine	[5]
Dermatophytic Fungi	Favorable with Miconazole; Less active than Tolnaftate	[5]

Mechanism of Action: Targeting the HOG Pathway

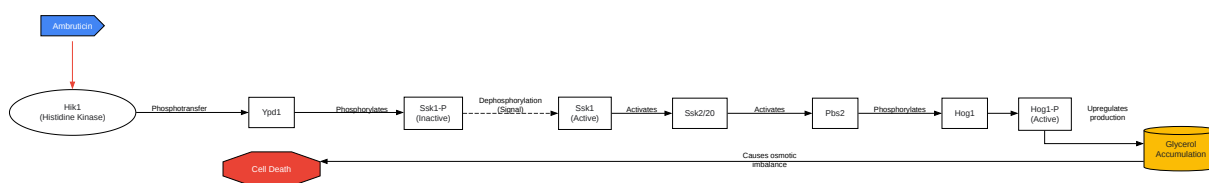
Ambruticin exerts its antifungal effect by targeting the High-Osmolarity Glycerol (HOG) signaling pathway, a critical component of the fungal osmoregulatory system.[1][2][6][8] This pathway allows fungi to adapt to changes in external osmolarity.

The proposed mechanism involves the following steps:

- **Targeting Histidine Kinase:** **Ambruticin** is believed to interact with a group III histidine kinase, such as Hik1 in *Saccharomyces cerevisiae*. [8][12] This interaction mimics an osmotic stress signal.

- Activation of the HOG Pathway: This false signal leads to the overstimulation and constitutive activation of the HOG MAP kinase cascade.[8]
- Glycerol Accumulation: The activated pathway results in the massive intracellular accumulation of glycerol.[10],[11]
- Cell Lysis: In the absence of high external osmolarity, the high intracellular glycerol concentration causes a rapid influx of water, leading to increased turgor pressure, leakage of cellular contents, and ultimately, cell death.[8],[10]

This mechanism is shared with other fungicides like phenylpyrroles (e.g., pyrrolnitrin).[8],[10]



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Caption: **Ambruticin's** mechanism of action via the HOG signaling pathway.

Experimental Protocols

This section details methodologies for key experiments related to the synthesis, characterization, and biological evaluation of **ambruticin**.

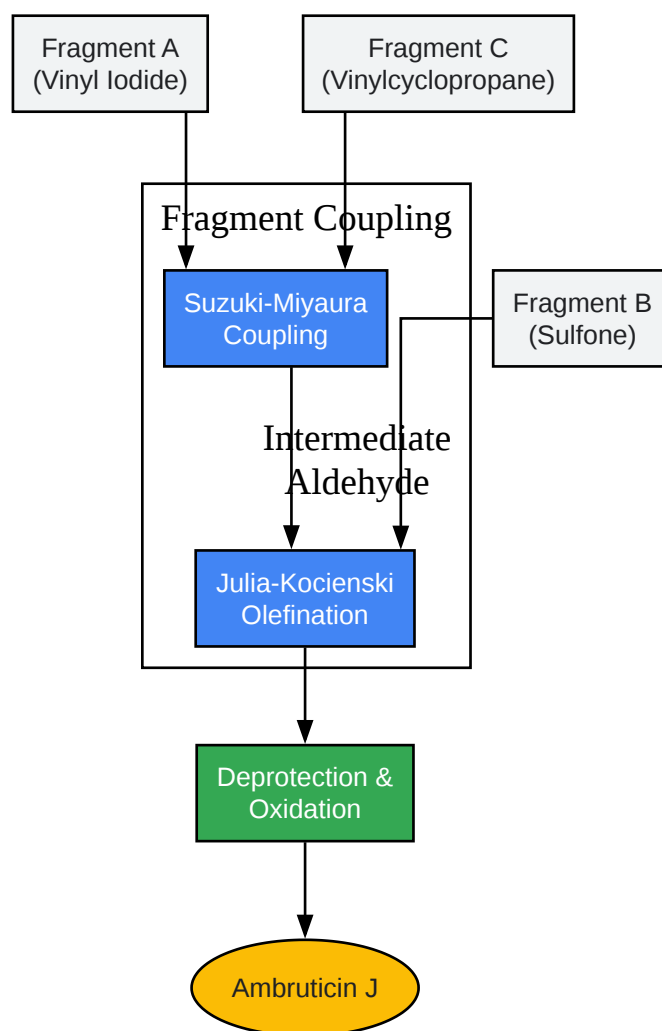
Total Synthesis of Ambruticin Analogues

The complex structure of **ambruticin** has made it a challenging target for total synthesis. A common strategy is a convergent approach, assembling the molecule from several key

fragments.[3][6][13][14]

Workflow: Convergent Synthesis of **Ambruticin J**[6][7]

- Fragment Preparation: Synthesize three key fragments independently:
 - Fragment A (Vinyl Iodide): Prepared from L-aspartic acid.[7]
 - Fragment B (Sulfone): A known compound used in previous **ambruticin** syntheses.[6]
 - Fragment C (Vinylcyclopropane Linchpin): Synthesized using stereoselective cyclopropanation methodology.[7]
- Fragment Coupling (Suzuki-Miyaura): The vinyl iodide (Fragment A) and the vinylcyclopropane boronic ester (Fragment C) are coupled via a Suzuki-Miyaura cross-coupling reaction.[6][7]
- Fragment Coupling (Julia-Kocienski Olefination): The product from the previous step is then coupled with the sulfone (Fragment B) using a Julia-Kocienski olefination to assemble the complete carbon skeleton.[6][7]
- Final Steps (Deprotection & Oxidation): Global deprotection of protecting groups, followed by selective oxidation of the primary alcohol, yields the final **ambruticin** analogue.[6]



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Caption: Convergent synthesis workflow for **ambruticin J**.

In Vitro Antifungal Susceptibility Testing

Determining the MIC of **ambruticin** against various fungal pathogens is crucial for evaluating its efficacy.

Protocol: Agar Dilution Technique (Modified from ICS)[5]

- Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar supplemented for fungal growth).
- Drug Dilution: Prepare a series of two-fold dilutions of **ambruticin** in a suitable solvent.

- Plate Preparation: Incorporate each drug dilution into molten agar and pour into petri dishes to solidify. A drug-free control plate is also prepared.
- Inoculum Preparation: Prepare a standardized suspension of the test fungus (e.g., to 0.5 McFarland standard).
- Inoculation: Spot-inoculate the prepared agar plates with the fungal suspension.
- Incubation: Incubate the plates at an appropriate temperature and duration for the specific fungus being tested (e.g., 30-35°C for 24-48 hours).
- MIC Determination: The MIC is the lowest concentration of **ambruticin** that completely inhibits visible growth on the agar surface.

Western Blot Analysis for Hog1 Phosphorylation

This protocol is used to confirm that **ambruticin** activates the HOG pathway by detecting the phosphorylation of the Hog1 protein.[\[8\]](#)

- Cell Culture and Treatment:
 - Grow fungal cells (e.g., *S. cerevisiae* expressing Hik1) to mid-log phase in an appropriate liquid medium.
 - Expose the cells to a specific concentration of **ambruticin** for a defined period. Include a positive control (e.g., 0.5 M NaCl to induce osmotic stress) and a negative (untreated) control.
- Protein Extraction: Harvest the cells by centrifugation and lyse them using a suitable method (e.g., bead beating in lysis buffer) to extract total protein.
- Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., Bradford or BCA assay).
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- Immunodetection:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for the phosphorylated form of Hog1 (e.g., anti-p38 antibody which recognizes the dually phosphorylated T180/Y182 of Hog1).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Loading Control: Re-probe the same membrane with an antibody against total Hog1 to ensure equal protein loading across all lanes.

Conclusion

Ambruticin remains a highly promising lead compound in the search for novel antifungal agents. Its unique chemical structure and its specific mechanism of action targeting the fungal HOG pathway provide a strong foundation for further drug development. The detailed synthetic strategies and experimental protocols outlined in this guide offer valuable resources for researchers aiming to explore the full therapeutic potential of the **ambruticin** family of natural products. Continued investigation, including structure-activity relationship (SAR) studies and optimization of its pharmacokinetic properties, will be crucial in translating the potent antifungal activity of **ambruticin** into a clinical reality.

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